molecular formula C29H24N2O6S B11672664 ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11672664
M. Wt: 528.6 g/mol
InChI Key: YUXSOOZNCQNJEV-UCQKPKSFSA-N
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Description

ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole and methoxynaphthalene moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 2H-1,3-benzodioxole, 2-methoxynaphthalene, and various thiazole and pyrimidine derivatives. Common synthetic routes could involve condensation reactions, cyclization, and esterification under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazolopyrimidine structure.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would likely involve interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxynaphthalene moieties might contribute to binding affinity and specificity, while the thiazolopyrimidine core could play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class might include derivatives with different substituents on the thiazole or pyrimidine rings.

    Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different functional groups.

    Methoxynaphthalene Derivatives: Similar compounds with variations in the naphthalene ring or methoxy group.

Uniqueness

The unique combination of benzodioxole, methoxynaphthalene, and thiazolopyrimidine in this compound sets it apart from other similar compounds, potentially offering distinct biological activities and applications.

Properties

Molecular Formula

C29H24N2O6S

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O6S/c1-4-35-28(33)24-16(2)30-29-31(26(24)25-19-8-6-5-7-18(19)10-12-21(25)34-3)27(32)23(38-29)14-17-9-11-20-22(13-17)37-15-36-20/h5-14,26H,4,15H2,1-3H3/b23-14-

InChI Key

YUXSOOZNCQNJEV-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C/C5=CC6=C(C=C5)OCO6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC6=C(C=C5)OCO6)S2)C

Origin of Product

United States

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